molecular formula C11H13N3S B12915965 N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine CAS No. 61955-50-8

N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12915965
CAS No.: 61955-50-8
M. Wt: 219.31 g/mol
InChI Key: COKYKUAPSXGQIM-UHFFFAOYSA-N
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Description

N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C11H13N3S. It belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation. This method is preferred due to its efficiency and shorter reaction times compared to conventional heating methods . The reaction conditions often include controlled microwave heating, which significantly reduces the reaction time and increases the yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis, ensuring high yield and purity. The process is optimized to minimize the use of high boiling solvents and reduce the overall reaction time, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives. These products are often characterized by their unique chemical and physical properties, making them useful in different applications .

Scientific Research Applications

N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to induce apoptosis in tumor cells by hindering their cell cycle progression. This is achieved through the inhibition of key signaling pathways involved in cell proliferation and survival . The compound’s ability to bind to specific proteins and enzymes plays a crucial role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine stands out due to its unique propyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

61955-50-8

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

N-phenyl-5-propyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3S/c1-2-6-10-13-14-11(15-10)12-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,12,14)

InChI Key

COKYKUAPSXGQIM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC2=CC=CC=C2

Origin of Product

United States

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